molecular formula C11H14ClN5 B12433004 1-(Pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride

1-(Pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride

Cat. No.: B12433004
M. Wt: 251.71 g/mol
InChI Key: MSDJFHMKKLYINB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride is a bicyclic heterocyclic compound comprising a tetrahydroindazole core fused with a pyrimidine ring. The pyrimidin-2-yl substituent introduces aromatic nitrogen atoms, which may enhance hydrogen-bonding interactions and influence pharmacological or material properties.

Properties

Molecular Formula

C11H14ClN5

Molecular Weight

251.71 g/mol

IUPAC Name

1-pyrimidin-2-yl-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride

InChI

InChI=1S/C11H13N5.ClH/c12-9-3-1-4-10-8(9)7-15-16(10)11-13-5-2-6-14-11;/h2,5-7,9H,1,3-4,12H2;1H

InChI Key

MSDJFHMKKLYINB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)N(N=C2)C3=NC=CC=N3)N.Cl

Origin of Product

United States

Preparation Methods

Oxime Formation

The ketone reacts with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) to form the corresponding oxime.

Reaction Conditions

  • Reactants : Tetrahydroindazol-4-one, hydroxylamine hydrochloride (1.2 equiv)
  • Solvent : Ethanol/water (3:1)
  • Temperature : 60°C
  • Time : 4 hours

The oxime intermediate is isolated via filtration and dried under vacuum.

Oxime Reduction

The oxime is reduced to the primary amine using catalytic hydrogenation (H₂/Pd-C) or sodium cyanoborohydride (NaBH₃CN).

Hydrogenation Conditions

  • Catalyst : 10% Pd/C (5 wt%)
  • Solvent : Methanol
  • Pressure : 50 psi H₂
  • Time : 12 hours

This step affords 1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine with yields of 70–80%.

Formation of Hydrochloride Salt

The free amine is treated with hydrochloric acid (HCl) in a polar solvent to form the hydrochloride salt.

Procedure

  • Reactants : Free amine (1 equiv), HCl (1.1 equiv, 4M in dioxane)
  • Solvent : Diethyl ether or ethanol
  • Temperature : 0–5°C (ice bath)
  • Time : 30 minutes

The precipitate is filtered, washed with cold ether, and dried to yield the hydrochloride salt with >95% purity.

Alternative Synthetic Routes

Reductive Amination

An alternative pathway involves reductive amination of the tetrahydroindazol-4-one intermediate using ammonium acetate and sodium triacetoxyborohydride (NaBH(OAc)₃).

Conditions

  • Reactants : Tetrahydroindazol-4-one, ammonium acetate (3 equiv), NaBH(OAc)₃ (2 equiv)
  • Solvent : Dichloromethane
  • Temperature : Room temperature
  • Time : 24 hours

This method bypasses oxime formation but requires careful pH control to avoid over-reduction.

Optimization and Yield Considerations

Step Yield (%) Purity (%) Key Challenges
Hydrazinylpyrimidine 85–90 >95 Purification of hygroscopic product
Cyclization 75–80 90 Competing side reactions
Oxime Formation 90–95 85 Solubility issues
Reduction 70–80 >90 Catalyst deactivation
Salt Formation 95–98 >95 Particle size control

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

    Oxidation Products: N-oxides of the pyrimidine ring.

    Reduction Products: Hydrazine derivatives.

    Substitution Products: Substituted pyrimidine derivatives.

Scientific Research Applications

1-(Pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent.

    Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s core structure—4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride—is shared with several analogs, differing primarily in the substituent at the 1-position. Below is a comparative analysis based on substituent effects, molecular properties, and supplier data from the evidence:

Table 1: Key Properties of Structural Analogs
Compound Name Substituent Molecular Weight (g/mol) CAS RN Supplier/Manufacturer Storage Conditions
1-(Pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine HCl Pyrimidin-2-yl Not provided Not provided Not available Not available
1-(4-Cyclopropylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine HCl 4-Cyclopropylphenyl Not provided 2288709-70-4 Combi-Blocks Frozen (dry ice transport)
1-(4-tert-Butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine 4-tert-Butylphenyl 283.63 3086-44-0 Enamine Ltd Not specified
1-(3,4-Dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine HCl 3,4-Dimethylphenyl Not provided Not provided CymitQuimica Not specified

Substituent-Specific Implications

  • Pyrimidin-2-yl Group : The pyrimidine ring introduces two nitrogen atoms, which may improve solubility in polar solvents and enhance binding to biological targets (e.g., kinases) through π-π stacking or hydrogen bonding. This contrasts with phenyl-based substituents in analogs.
  • 4-Cyclopropylphenyl (Compound 2): The cyclopropyl group adds steric bulk and may increase metabolic stability compared to unsubstituted phenyl groups.
  • 4-tert-Butylphenyl (Compound 3) : The tert-butyl group is highly lipophilic, likely reducing aqueous solubility but improving membrane permeability. Its molecular weight (283.63 g/mol) is lower than typical hydrochloride salts, suggesting a neutral amine form in the cited data .
  • 3,4-Dimethylphenyl (Compound 4): Methyl groups may modestly enhance lipophilicity and alter electronic properties compared to unsubstituted phenyl rings. No stability or solubility data are provided .

Pharmacological and Industrial Relevance

While the evidence lacks direct pharmacological data, the structural variations suggest divergent applications:

  • Pyrimidin-2-yl derivatives: Potential use in drug discovery (e.g., kinase inhibitors) due to pyrimidine’s prevalence in bioactive molecules.
  • Phenyl-substituted analogs : May serve as intermediates in material science or agrochemical synthesis, where substituent bulk and solubility are critical.

Biological Activity

1-(Pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article reviews the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

The compound is characterized by the following chemical properties:

PropertyValue
Chemical FormulaC11H12N4.HCl
Molecular Weight232.69 g/mol
IUPAC NameThis compound
CAS Number1432331-09-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The synthetic route often includes the formation of the indazole core followed by the introduction of the pyrimidine moiety. Recent studies have optimized these synthetic pathways to enhance yield and purity .

Anticancer Properties

Recent research highlights the compound's anticancer properties. Notably, it has been shown to inhibit various cancer cell lines effectively. For instance:

  • Cytotoxicity : In vitro studies demonstrated that the compound exhibited significant cytotoxic effects against several cancer cell lines, including HT29 (colon cancer) and MCF7 (breast cancer) with IC50 values in the low micromolar range .

The proposed mechanism involves interaction with specific molecular targets associated with cell proliferation and survival pathways. The indazole scaffold is believed to play a critical role in binding to these targets, leading to apoptosis in cancer cells .

Structure-Activity Relationships (SAR)

SAR studies indicate that modifications on the indazole and pyrimidine rings can significantly affect biological activity. For example:

  • Substituents at the 4-position of the indazole ring enhance potency against certain kinases involved in tumor growth.
  • Variations in the pyrimidine component have been linked to changes in selectivity and efficacy against different cancer types .

Study 1: Inhibition of Kinases

A study evaluated the compound's inhibitory effects on specific kinases associated with cancer progression. The results showed that this compound inhibited Pim kinases with IC50 values ranging from 0.02 to 0.11 nM for Pim-1 and Pim-3 respectively . This suggests a potential role in targeted cancer therapies.

Study 2: In Vivo Efficacy

Another study assessed the compound's efficacy in vivo using a mouse xenograft model. The results indicated that treatment with this compound significantly delayed tumor growth compared to control groups. Histological analysis confirmed reduced proliferation markers in treated tumors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.